Cas no 2171847-73-5 (3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)

3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid
- 2171847-73-5
- 3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid
- EN300-1550662
-
- インチ: 1S/C26H26N2O5/c29-24(28-16-6-7-18(28)13-14-25(30)31)12-5-15-27-26(32)33-17-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,18,23H,6-7,13-17H2,(H,27,32)(H,30,31)
- InChIKey: RZABAUAIIZCEFX-UHFFFAOYSA-N
- ほほえんだ: O=C(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1CCC(=O)O
計算された属性
- せいみつぶんしりょう: 446.18417193g/mol
- どういたいしつりょう: 446.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550662-0.05g |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550662-0.25g |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550662-5000mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550662-0.1g |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550662-500mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550662-50mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550662-250mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550662-2.5g |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550662-1000mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550662-2500mg |
3-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]pyrrolidin-2-yl}propanoic acid |
2171847-73-5 | 2500mg |
$6602.0 | 2023-09-25 |
3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acidに関する追加情報
Recent Advances in the Study of 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid (CAS: 2171847-73-5)
The compound 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid (CAS: 2171847-73-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug candidates. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the alkyne functionality makes it a versatile building block for click chemistry applications and solid-phase peptide synthesis (SPPS).
Recent studies have focused on optimizing the synthesis and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of novel protease inhibitors. The researchers demonstrated that the alkyne moiety enables efficient conjugation with azide-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the creation of targeted drug delivery systems. The study also reported improved yield and purity of the compound through a revised synthetic route, which minimizes side reactions and enhances scalability.
In addition to its synthetic utility, 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid has been investigated for its potential in prodrug design. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored its use as a linker for attaching cytotoxic agents to antibodies. The researchers found that the compound's stability under physiological conditions and its ability to release payloads in a controlled manner make it an attractive candidate for antibody-drug conjugates (ADCs). The study also provided insights into the pharmacokinetic properties of ADCs incorporating this linker, showing promising results in preclinical models.
Further advancements have been made in understanding the compound's interactions with biological targets. Molecular docking simulations and X-ray crystallography studies, as reported in a 2023 ACS Chemical Biology article, revealed that the pyrrolidine ring and propanoic acid tail play crucial roles in binding to enzyme active sites. These findings have implications for the design of next-generation inhibitors targeting diseases such as cancer and infectious diseases. The study also emphasized the compound's potential as a scaffold for fragment-based drug discovery.
Despite these promising developments, challenges remain in the large-scale production and application of 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid. Issues such as cost-effectiveness, regulatory compliance, and compatibility with existing manufacturing processes need to be addressed. Ongoing research aims to overcome these hurdles by exploring alternative synthetic methodologies and evaluating the compound's performance in clinical settings.
In conclusion, 3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid (CAS: 2171847-73-5) represents a valuable tool in chemical biology and drug development. Its versatility, combined with recent advancements in synthesis and application, positions it as a key player in the design of innovative therapeutics. Future research will likely focus on expanding its utility and addressing current limitations, paving the way for its broader adoption in the pharmaceutical industry.
2171847-73-5 (3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid) 関連製品
- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))
- 1858554-95-6(3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)
- 32811-40-8((E)-Coniferol)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 1261898-01-4(5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
- 1466134-84-8(3-(3-fluorophenyl)butan-2-amine)
- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)




